molecular formula C10H11BrO3 B14454114 Ethyl 4-bromo-3-(furan-2-yl)but-2-enoate CAS No. 73315-87-4

Ethyl 4-bromo-3-(furan-2-yl)but-2-enoate

Cat. No.: B14454114
CAS No.: 73315-87-4
M. Wt: 259.10 g/mol
InChI Key: CTIYKNZLVDEYJU-UHFFFAOYSA-N
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Description

Contextualization of α,β-Unsaturated Esters in Modern Synthetic Strategies

α,β-Unsaturated esters are a class of organic compounds characterized by an ester group conjugated with a carbon-carbon double bond. fiveable.me This structural arrangement creates a conjugated π-system that significantly influences the molecule's reactivity. The presence of the electron-withdrawing carbonyl group polarizes the double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. fiveable.me

This inherent reactivity makes α,β-unsaturated esters exceptionally useful intermediates in a variety of synthetic transformations. nih.gov They are classic Michael acceptors, readily undergoing conjugate addition reactions with a wide range of nucleophiles, which is a fundamental carbon-carbon bond-forming reaction. fiveable.me Furthermore, they are pivotal substrates in other significant reactions, including the Claisen condensation, Diels-Alder reactions, and various hydrogenation and substitution reactions. fiveable.menih.gov The ability to stereoselectively synthesize either the (E) or (Z)-isomers of α,β-unsaturated esters adds to their utility, as the stereochemistry of the double bond can dictate the biological activity of the final product. nih.gov

Significance of Furan-Containing Organic Compounds in Medicinal Chemistry and Materials Science

The furan (B31954) nucleus, a five-membered aromatic heterocycle containing one oxygen atom, is a crucial scaffold in a vast number of biologically active compounds and advanced materials. orientjchem.orgresearchgate.net Its prevalence in nature, straightforward structure, and chemical versatility have made it a privileged structure in drug design and development. orientjchem.org

In medicinal chemistry, the furan ring is a core component of numerous therapeutic agents with a broad spectrum of activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. orientjchem.orgutripoli.edu.lyijabbr.com The oxygen atom in the ring can participate in hydrogen bonding, and the aromatic system can engage in π-π stacking, both of which are critical interactions for binding to biological targets. orientjchem.org Several commercially available drugs, such as Nitrofurantoin (antibacterial) and Ranitidine (anti-ulcer), feature the furan moiety, underscoring its importance. utripoli.edu.lyslideshare.net

Table 1: Examples of Furan-Containing Compounds and Their Biological Activities
Compound Class/DrugBiological/Therapeutic ActivityReference
NitrofurantoinAntibacterial orientjchem.orgslideshare.net
RanitidineAnti-ulcer (H2 receptor antagonist) slideshare.net
FurazolidoneAntimicrobial slideshare.net
FurosemideDiuretic ijabbr.com
Various Furan DerivativesAntifungal, Antiviral, Anticancer, Anti-inflammatory orientjchem.orgutripoli.edu.ly

In materials science, furan derivatives, particularly those derived from biomass like furfural (B47365), are considered key platform molecules for the synthesis of sustainable polymers. researchgate.net Furan-based polyesters, polyamides, and thermosetting resins exhibit desirable properties such as high thermal stability, corrosion resistance, and excellent physical strength, making them valuable for producing composites, coatings, and binders. researchgate.netresearchgate.net

The Role of Allylic and Vinyl Bromides as Versatile Synthetic Intermediates

The structure of Ethyl 4-bromo-3-(furan-2-yl)but-2-enoate contains a bromine atom on the carbon adjacent to the double bond, classifying it as an allylic bromide. Allylic halides are highly valued synthetic intermediates due to their enhanced reactivity compared to simple alkyl halides. This heightened reactivity stems from the stability of the intermediate formed upon cleavage of the carbon-bromine bond. Both allylic carbocations and allylic radicals are stabilized by resonance, which delocalizes the charge or the unpaired electron over the adjacent π-system. pearson.comlibretexts.org

This stabilization facilitates a range of reactions, including nucleophilic substitutions (S_N1 and S_N2) and radical processes. libretexts.orgyoutube.com Allylic bromides are frequently used as alkylating agents to introduce the allyl group into various molecules, forming new carbon-carbon and carbon-heteroatom bonds. chemicalbook.com They are precursors for Grignard reagents and participate in numerous transition-metal-catalyzed cross-coupling reactions. wikipedia.org

For context, vinyl bromides, where the bromine is directly attached to a double-bond carbon, are also important synthetic intermediates, though their reactivity differs. tandfonline.com They are key substrates in cross-coupling reactions like the Suzuki and Sonogashira reactions, which are powerful methods for constructing complex molecular architectures. researchgate.netmdpi.com

Overview of Research Trajectories for this compound and Related Conjugated Systems

While specific published research focusing exclusively on this compound is limited, the reactivity and synthetic utility of this compound can be inferred from studies on closely related analogues. Its structure suggests it is designed as a synthon for introducing the 3-(furan-2-yl)but-2-enoate moiety into more complex structures.

The synthesis of similar compounds, such as ethyl 4-bromo-3-methylbut-2-enoate, is typically achieved through the allylic bromination of a precursor (e.g., ethyl 3-methylbut-2-enoate) using N-bromosuccinimide (NBS) with a radical initiator like AIBN. researchgate.netprepchem.com A similar strategy would likely be effective for the synthesis of the title compound from ethyl 3-(furan-2-yl)but-2-enoate.

Research on analogous compounds demonstrates their application as versatile building blocks. For instance, Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate has been synthesized and used as a key intermediate for preparing new 1,4-benzoxazines and pyrrol-2-ones, which are heterocyclic systems of significant biological and pharmaceutical interest. yu.edu.jo The reaction pathway involves the displacement of the bromide by a nucleophile, followed by an intramolecular cyclization.

Given these precedents, the primary research trajectory for this compound would involve its use as an electrophilic partner in reactions with various nucleophiles. This could lead to the synthesis of novel derivatives of furan-containing heterocycles, natural products, or other biologically active molecules. The combination of the reactive allylic bromide for substitution and the α,β-unsaturated ester for conjugate addition offers a dual-reactivity profile that can be exploited in sophisticated synthetic strategies.

Table 2: Synthesis and Application of Structurally Related Bromoenoates
CompoundSynthetic Method ExampleApplication ExampleReference
Ethyl 4-bromo-3-methylbut-2-enoateAllylic bromination of ethyl 3,3-dimethylacrylate with N-bromosuccinimide (NBS) and AIBN in CCl4.Used as a building block in the multi-step synthesis of 9-cis-β-carotene. researchgate.net
Ethyl (2E)-4-bromo-3-ethoxybut-2-enoateBromination of ethyl (2E)-3-ethoxybut-2-enoate.Synthon for the preparation of 1,4-benzoxazines and pyrrol-2-ones via reaction with aminophenols and anilines. yu.edu.joresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73315-87-4

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

ethyl 4-bromo-3-(furan-2-yl)but-2-enoate

InChI

InChI=1S/C10H11BrO3/c1-2-13-10(12)6-8(7-11)9-4-3-5-14-9/h3-6H,2,7H2,1H3

InChI Key

CTIYKNZLVDEYJU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(CBr)C1=CC=CO1

Origin of Product

United States

Synthetic Methodologies for Ethyl 4 Bromo 3 Furan 2 Yl but 2 Enoate

Strategies for the Construction of the But-2-enoate Skeleton with Furan-2-yl Substitution

The formation of the α,β-unsaturated ester backbone substituted with a furan (B31954) ring is a critical step in the synthesis of the target molecule. This can be achieved through both convergent and linear strategies, with stereochemical outcomes being a key consideration.

Convergent and Linear Synthesis Approaches

Linear Synthesis: A linear approach would involve the stepwise construction of the molecule. For instance, a synthetic sequence could begin with a furan-containing starting material, such as furfural (B47365). britannica.com A common method to extend the carbon chain and introduce the butenoate functionality is the Wittig reaction or the Horner-Wadsworth-Emmons reaction. These reactions involve the condensation of an aldehyde (furfural) with a phosphorus ylide or a phosphonate (B1237965) ester, respectively, to form the carbon-carbon double bond of the but-2-enoate skeleton.

Convergent Synthesis: A convergent approach involves the separate synthesis of key fragments of the molecule, which are then combined in a later step. For example, a furan-containing nucleophile could be reacted with a pre-formed four-carbon electrophile that already possesses the ethyl ester functionality. This might involve the coupling of a furan-organometallic reagent with a suitable halo-substituted butenoate.

Stereocontrol in Olefin Formation

The geometry of the double bond in the but-2-enoate skeleton is a crucial stereochemical feature. The Wittig and Horner-Wadsworth-Emmons reactions offer a degree of stereocontrol.

Wittig Reaction: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, such as those required to form an α,β-unsaturated ester, generally favor the formation of the (E)-isomer (trans).

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction typically provides excellent (E)-selectivity for the formation of α,β-unsaturated esters. This is due to the thermodynamic stability of the (E)-alkene product.

The ability to control the stereochemistry of the double bond is essential for synthesizing specific isomers of ethyl 4-bromo-3-(furan-2-yl)but-2-enoate.

Selective Bromination Techniques for Unsaturated Esters

The introduction of a bromine atom at the allylic position (C-4) of the ethyl 3-(furan-2-yl)but-2-enoate precursor requires a selective bromination method that avoids reaction with the electron-rich furan ring and the double bond of the butenoate.

Allylic Bromination via N-Bromosuccinimide (NBS)-Mediated Reactions

N-Bromosuccinimide (NBS) is the reagent of choice for allylic bromination. masterorganicchemistry.comchadsprep.com This reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical mechanism. masterorganicchemistry.com The reaction is typically initiated by light or a radical initiator like benzoyl peroxide or AIBN (azobisisobutyronitrile). masterorganicchemistry.comprepchem.com NBS provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which favors radical substitution at the allylic position over electrophilic addition to the double bond. masterorganicchemistry.commasterorganicchemistry.com

The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. chemistrysteps.com This radical then abstracts a hydrogen atom from the allylic position of the substrate, forming a resonance-stabilized allylic radical. chemistrysteps.com This allylic radical then reacts with a molecule of Br₂ to yield the allylic bromide and another bromine radical, thus propagating the chain reaction. chemistrysteps.com

A typical procedure involves refluxing the unsaturated ester with NBS and a catalytic amount of a radical initiator in a nonpolar solvent such as carbon tetrachloride (CCl₄). prepchem.comresearchgate.net

Regioselectivity and Stereoselectivity in Bromination

Regioselectivity: The regioselectivity of allylic bromination is determined by the stability of the resulting radical intermediate. In the case of ethyl 3-(furan-2-yl)but-2-enoate, abstraction of a hydrogen atom from the methyl group at the C-4 position leads to a resonance-stabilized allylic radical. This directs the bromination to the desired C-4 position.

Stereoselectivity: Allylic bromination proceeds through a planar radical intermediate. chemistrysteps.com As a result, if the allylic carbon becomes a stereocenter upon bromination, a racemic mixture of enantiomers is typically formed. chemistrysteps.com In the context of this compound, the C-4 carbon is not a stereocenter, so this is not a concern. However, the potential for forming (E) and (Z) isomers of the final product exists, which is primarily controlled during the olefin formation step.

Derivatization of Precursor Molecules to Introduce the Furan-2-yl Moiety

The furan-2-yl group can be introduced at various stages of the synthesis. One common strategy is to start with a precursor that already contains the furan ring. Furfural, a readily available compound derived from biomass, is a common starting material. britannica.com

Another approach involves the synthesis of the furan ring itself from acyclic precursors. The Paal-Knorr furan synthesis is a classic method that involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. nih.gov The Feist-Bénary furan synthesis is another method that utilizes the reaction of an α-halo ketone with a β-dicarbonyl compound. researchgate.net These methods allow for the construction of substituted furans which can then be further elaborated to the desired butenoate.

Interactive Data Table: Synthetic Methodologies

Step Method Reagents and Conditions Key Considerations
But-2-enoate Skeleton Formation Wittig ReactionFurfural, phosphorus ylideStereoselectivity depends on ylide
Horner-Wadsworth-EmmonsFurfural, phosphonate ester, baseHigh (E)-selectivity
Selective Bromination Allylic BrominationN-Bromosuccinimide (NBS), radical initiator (AIBN or BPO), CCl₄, refluxRegioselective for the allylic position
Furan-2-yl Moiety Introduction From FurfuralDirect use of furfural as a starting materialReadily available precursor
Paal-Knorr Synthesis1,4-Dicarbonyl compound, acid catalystForms the furan ring
Feist-Bénary Synthesisα-Halo ketone, β-dicarbonyl compoundForms the furan ring

Analogous Synthetic Routes to Related 4-Bromo-but-2-enoates and Furan-Substituted Enoates

While direct synthetic pathways for this compound are not extensively detailed in readily available literature, a comprehensive understanding of its potential synthesis can be derived from analogous reactions for structurally similar compounds. These include the synthesis of various substituted furans, the formation of other 4-bromo-but-2-enoates, and the preparation of furan-substituted enoates. These related methodologies provide a foundational framework for devising a successful synthesis of the target compound.

A common and effective method for introducing a bromine atom at the 4-position of a but-2-enoate system is through the use of N-bromosuccinimide (NBS). This reagent is frequently employed for the allylic bromination of α,β-unsaturated esters. For instance, the synthesis of ethyl 4-bromo-3-methylbut-2-enoate involves the reaction of ethyl 3,3-dimethylacrylate with NBS in the presence of a radical initiator such as AIBN (azobisisobutyronitrile). researchgate.netprepchem.com This reaction is typically conducted under reflux in a solvent like carbon tetrachloride. researchgate.netprepchem.com The process yields a mixture of (E) and (Z) isomers of the desired product. researchgate.net A similar strategy could likely be adapted for the synthesis of this compound, starting from ethyl 3-(furan-2-yl)but-2-enoate.

Another relevant analogue is the synthesis of ethyl (2E)-4-bromo-3-ethoxybut-2-enoate. researchgate.net While the full synthetic details are part of a broader study on the preparation of new 1,4-benzoxazines and pyrrole-2-ones, its preparation underscores the feasibility of synthesizing 4-bromo-but-2-enoate structures with various substituents at the 3-position. researchgate.net

Furthermore, the synthesis of (E)-4-bromo-2-methylbut-2-en-1-al from 3,4-epoxy-3-methyl-1-butene using cupric bromide in the presence of lithium carbonate offers another route to a related bromo-butenal structure, which could potentially be oxidized and esterified to the corresponding enoate. google.com

The table below summarizes the synthetic routes for some of these analogous 4-bromo-but-2-enoate compounds.

Table 1: Synthetic Methodologies for Analogous 4-Bromo-but-2-enoates

Product Starting Material(s) Reagents and Conditions Yield Reference(s)
Ethyl 4-bromo-3-methylbut-2-enoate Ethyl 3,3-dimethylacrylate N-bromosuccinimide, AIBN, carbon tetrachloride, reflux Not specified researchgate.netprepchem.com
Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate Ethyl (2E)-3-ethoxybut-2-enoate Not specified Not specified researchgate.net
(E)-4-bromo-2-methylbut-2-en-1-al 3,4-Epoxy-3-methyl-1-butene Cupric bromide, lithium carbonate High google.com

In addition to the synthesis of the bromo-butenoate backbone, the preparation of furan-substituted precursors is a critical aspect. The literature describes numerous methods for the synthesis of substituted furans, which can serve as versatile building blocks. clockss.org For instance, Ru(II)-catalyzed intramolecular cyclization of vinyl diazoesters presents a pathway to densely functionalized trisubstituted and tetrasubstituted furans. nih.gov Another approach involves the use of olefin cross-metathesis reactions to construct 2,5-di- or 2,3,5-tri-substituted furans. pnas.org

More classical methods, such as the Paal-Knorr furan synthesis, which involves the cyclization of 1,4-dicarbonyl compounds, remain a staple in furan synthesis. The Feist-Benary furan synthesis, which utilizes the reaction of α-halo ketones with the enolate of a β-dicarbonyl compound, is another established route. These methods offer various strategies for preparing a furan ring with the desired substitution pattern, which can then be further elaborated to the target enoate structure.

The table below provides an overview of some general methods for the synthesis of substituted furans.

Table 2: General Synthetic Routes to Substituted Furans

Method Description Key Reagents/Catalysts Reference(s)
Ru(II)-Catalyzed Cyclization Intramolecular cyclization of vinyl diazoesters. Ru(II) catalyst nih.gov
Olefin Cross-Metathesis Combination of olefin cross-metathesis with an acid cocatalyst or subsequent Heck arylation. Grubbs–Hoveyda second generation catalyst pnas.org
Annulation/Ene Reaction Reaction of a cyclic 1,3-diketone enolate with an allenic sulfonium (B1226848) salt, followed by an ene reaction. tert-BuOK clockss.org
Domino Reactions Domino cross-coupling/cyclodehydration or Aldol-addition/cyclocondensation of titanium enolates with α-chloroketones. Titanium tetraisopropoxide organic-chemistry.org
Gold-Catalyzed Cascade Cascade reaction of readily prepared substrates from enones through cyclopropanation. Gold catalyst organic-chemistry.org
Platinum-Catalyzed Reaction Reaction of propargylic oxiranes. Platinum catalyst organic-chemistry.org

By combining the methodologies for the synthesis of furan-containing precursors with the established techniques for the bromination of butenoates, a viable synthetic route to this compound can be proposed.

Reactivity and Mechanistic Investigations of Ethyl 4 Bromo 3 Furan 2 Yl but 2 Enoate

Reactions Involving the Allylic Bromo Group

The bromide is positioned on a carbon adjacent to a carbon-carbon double bond, classifying it as an allylic bromide. This arrangement significantly influences its reactivity, making it susceptible to substitution, organometallic reagent formation, and elimination reactions. The allylic position enhances the stability of intermediates such as radicals and carbocations through resonance. libretexts.orgyale.edu

Nucleophilic Substitution Reactions (e.g., S_N2' Transformations)

Allylic halides are notably reactive towards nucleophiles in substitution reactions. libretexts.org They can undergo direct bimolecular nucleophilic substitution (S_N2) at the α-carbon (the carbon directly bonded to the bromine). However, they are also prone to a competing pathway known as the S_N2' reaction, where the nucleophile attacks the γ-carbon of the allylic system (the terminal carbon of the double bond), leading to a rearranged product.

For Ethyl 4-bromo-3-(furan-2-yl)but-2-enoate, a nucleophile can attack at C4 (S_N2 pathway) or at C2 (S_N2' pathway). The S_N2 reaction is often sterically sensitive, and since the substrate is a primary allylic halide, this pathway is viable. quora.com The S_N2' pathway is also plausible, with the furan (B31954) ring and the ester group influencing the regioselectivity of the attack. The transition state of the S_N2 reaction in allylic systems is stabilized by conjugation between the incoming nucleophile's orbital and the π-system of the double bond. libretexts.org

Table 1: Predicted Nucleophilic Substitution Reactions

Nucleophile Reagent Example Predicted Major Product(s) Reaction Pathway
Cyanide NaCN Ethyl 4-cyano-3-(furan-2-yl)but-2-enoate S_N2
Thiolate NaSPh Ethyl 4-(phenylthio)-3-(furan-2-yl)but-2-enoate S_N2
Azide NaN₃ Ethyl 4-azido-3-(furan-2-yl)but-2-enoate S_N2
Malonate Ester Diethyl malonate, NaOEt Product of S_N2 or S_N2' attack S_N2 / S_N2'

Formation of Organometallic Reagents (e.g., Grignard, Organozinc)

The carbon-bromine bond can be converted into a carbon-metal bond, generating highly reactive organometallic reagents.

Grignard Reagents: The reaction of the compound with magnesium metal in an ether solvent would likely yield the corresponding Grignard reagent. wikipedia.org However, the formation of Grignard reagents from allylic halides can be complicated by side reactions, such as Wurtz-type coupling, to form a dimer. adichemistry.comyoutube.com A key feature of allylic Grignard reagents is their dynamic nature; they exist in equilibrium between two isomeric forms, which can lead to a mixture of products upon reaction with an electrophile. stackexchange.com

Organozinc Reagents: A milder alternative is the formation of an organozinc reagent by reacting the allylic bromide with zinc dust. rsc.org Organozinc reagents exhibit greater functional group tolerance compared to Grignard reagents. rsc.orgbeilstein-journals.org The preparation of allylic zinc reagents is well-established and can be facilitated by additives like lithium chloride. beilstein-journals.orguni-muenchen.de These reagents are valuable for subsequent C-C bond-forming reactions, such as additions to carbonyls or cross-coupling reactions.

Elimination Reactions for Extended Conjugation

Allylic halides are excellent substrates for elimination reactions, typically proceeding through an E2 mechanism in the presence of a non-nucleophilic base. youtube.com Elimination of hydrogen bromide from this compound would lead to the formation of a new double bond. The most probable outcome is the removal of a proton from the carbon atom situated between the furan ring and the double bond. This would result in the formation of Ethyl 3-(furan-2-yl)buta-2,3-dienoate, an allene, or more likely, rearrangement to a more stable conjugated system. A strong base could also potentially deprotonate the carbon alpha to the ester, but elimination of the allylic bromide is generally a more favorable pathway. The formation of a conjugated system provides a thermodynamic driving force for this reaction. youtube.com

Transformations of the α,β-Unsaturated Ester Moiety

The ester group is in conjugation with a carbon-carbon double bond, making this part of the molecule an electrophilic "Michael acceptor." This allows for a range of addition reactions that are fundamental in synthetic organic chemistry.

Conjugate Addition Reactions (e.g., Michael Additions, Aza-Michael Additions)

The Michael addition involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the β-carbon (C3, attached to the furan) is the primary site of nucleophilic attack.

Michael Addition: A wide variety of carbon nucleophiles, such as enolates derived from ketones, malonates, or organocuprates (Gilman reagents), can add to the β-position. This reaction is a powerful method for forming carbon-carbon bonds. masterorganicchemistry.com For instance, the reaction with diethyl malonate in the presence of a base would result in the addition of the malonate group to the C3 position.

Aza-Michael Addition: This is a variation of the Michael reaction where a nitrogen-based nucleophile, such as a primary or secondary amine, is used. wikipedia.org This reaction is a common method for synthesizing β-amino esters. The reaction of this compound with an amine like piperidine (B6355638) would be expected to yield the corresponding aza-Michael adduct.

Table 2: Predicted Conjugate Addition Reactions

Reaction Type Nucleophile Example Expected Product
Michael Addition Diethyl malonate anion Diethyl 2-((E)-1-ethoxy-1-oxo-4-bromo-3-(furan-2-yl)but-2-en-2-yl)malonate
Michael Addition Lithium dimethylcuprate Ethyl 4-bromo-3-(furan-2-yl)-3-methylbutanoate
Aza-Michael Addition Aniline Ethyl 3-(phenylamino)-4-bromo-3-(furan-2-yl)butanoate
Aza-Michael Addition Pyrrolidine Ethyl 3-(pyrrolidin-1-yl)-4-bromo-3-(furan-2-yl)butanoate

Cycloaddition Reactions (e.g., Diels-Alder reactions)

The molecule contains two functionalities that could potentially participate in a Diels-Alder reaction: the furan ring, which can act as a conjugated diene, and the α,β-unsaturated ester, which can act as a dienophile.

Furan as a Diene: The furan ring can participate as the 4π component in [4+2] cycloaddition reactions. However, furan is aromatic, and participating in a Diels-Alder reaction results in a loss of this aromaticity, making it less reactive than non-aromatic dienes. rsc.orgaskiitians.com The reactions are often reversible and may require high pressure or Lewis acid catalysis. nih.govrsc.org Furthermore, the electron-withdrawing nature of the butenoate substituent on the furan ring is expected to decrease its reactivity as a diene by lowering the energy of its highest occupied molecular orbital (HOMO). rsc.org

α,β-Unsaturated Ester as a Dienophile: The electron-deficient double bond of the α,β-unsaturated ester makes it a potential dienophile for reaction with an external, electron-rich diene. In such a scenario, the reaction would occur on the butenoate double bond, leaving the furan and allylic bromide moieties intact, assuming appropriate reaction conditions are chosen to favor this pathway over reactions at the other sites. While some furans bearing strongly electron-withdrawing groups can act as dienophiles, this is less common. conicet.gov.ar

Hydrogenation and Reduction Pathways

The structure of this compound presents several sites susceptible to hydrogenation and reduction, including the carbon-carbon double bond, the ester functionality, and the furan ring. The outcome of such reactions would be highly dependent on the choice of reducing agent and reaction conditions.

Catalytic Hydrogenation: Catalytic hydrogenation of furan derivatives can lead to the saturation of the furan ring to form tetrahydrofuran (B95107) derivatives. acs.orgresearchgate.netmdpi.com However, the conjugated carbon-carbon double bond in the butenoate chain is also susceptible to reduction. The selectivity of the hydrogenation would depend on the catalyst used. For instance, certain ruthenium-based catalysts have shown high selectivity for the hydrogenation of the furan ring in benzofuran (B130515) derivatives, while preserving other reducible groups. acs.org In the case of this compound, a selective catalyst could potentially reduce the furan ring to a tetrahydrofuran ring, yielding Ethyl 4-bromo-3-(tetrahydrofuran-2-yl)but-2-enoate. Conversely, other catalysts might preferentially reduce the α,β-unsaturated system to give Ethyl 4-bromo-3-(furan-2-yl)butanoate. Complete hydrogenation would likely result in Ethyl 4-bromo-3-(tetrahydrofuran-2-yl)butanoate.

Yeast-mediated biotransformations have also been shown to be effective in the selective hydrogenation of the double bond in chalcone (B49325) derivatives containing a furan ring, yielding the corresponding propan-1-one. mdpi.com

Chemoselective Reduction: Chemical reducing agents would offer different selectivities.

Sodium Borohydride (B1222165) (NaBH₄): Sodium borohydride is generally a mild reducing agent that is often used for the reduction of aldehydes and ketones. researchgate.netresearchgate.netrsc.org While it does not typically reduce isolated esters, its reactivity can be enhanced under certain conditions, such as with the addition of Lewis acids or at elevated temperatures, allowing for the reduction of esters to alcohols. researchgate.netreddit.com In the case of this compound, NaBH₄ would be expected to selectively reduce the carbon-carbon double bond via conjugate addition, especially in the presence of a proton source, to yield Ethyl 4-bromo-3-(furan-2-yl)butanoate. Reduction of the ester group to an alcohol without affecting the furan ring or the bromo-substituent would likely require harsher conditions or a more potent reducing agent.

A summary of potential reduction products is presented in the table below.

Reducing Agent/CatalystPotential Major Product
Selective Hydrogenation Catalyst (e.g., specific Ru catalyst)Ethyl 4-bromo-3-(tetrahydrofuran-2-yl)but-2-enoate
Non-selective Hydrogenation Catalyst (e.g., Pd/C, high pressure)Ethyl 4-bromo-3-(tetrahydrofuran-2-yl)butanoate
Sodium Borohydride (NaBH₄)Ethyl 4-bromo-3-(furan-2-yl)butanoate

Reactivity and Stability of the Furan Heterocycle in the Compound

The furan ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of benzene (B151609), making it more reactive and susceptible to ring-opening reactions under certain conditions. wikipedia.orgpharmaguideline.comslideshare.net

Acidic Conditions: Furan and its derivatives are known to be sensitive to strong acidic conditions, which can lead to polymerization or ring-opening. mdpi.comrsc.org The presence of the electron-withdrawing butenoate substituent at the 2-position of the furan ring in this compound would likely decrease the electron density of the ring, potentially reducing its susceptibility to acid-catalyzed degradation to some extent. However, strong acidic conditions could still lead to protonation of the furan oxygen, disrupting the aromaticity and initiating decomposition pathways. In some cases, acid-catalyzed reactions of furan derivatives can lead to dearomatization and subsequent rearrangements. nih.gov For instance, treatment of related 3-(furan-2-yl)propenoic acids with strong acids like triflic acid can lead to hydroarylation reactions. mdpi.com

Basic Conditions: The furan ring is generally more stable under basic conditions compared to acidic conditions. However, the ester functionality in this compound is susceptible to hydrolysis under basic conditions, which would yield the corresponding carboxylate salt. The allylic bromide is also a potential site for nucleophilic substitution or elimination reactions under basic conditions.

The preservation of the furan ring's aromaticity during chemical transformations of the side chain is a key consideration. Furan is more reactive than benzene in electrophilic aromatic substitution, and this reactivity is influenced by the substituents on the ring. wikipedia.orgpearson.compearson.com For reactions involving the butenoate side chain, maintaining mild reaction conditions would be crucial to avoid compromising the furan ring.

For instance, in nucleophilic reactions, the furan ring is expected to remain intact. Reactions involving the allylic bromide or the ester group, if conducted under neutral or mildly basic conditions, should not affect the aromaticity of the furan ring. Similarly, selective reduction of the carbon-carbon double bond with reagents like NaBH₄ would be expected to preserve the furan heterocycle.

Stereochemical Aspects of Reactivity

The but-2-enoate portion of the molecule can exist as either the E or Z isomer. The synthesis of similar compounds, such as ethyl (Z)-4-bromo-3-methylbut-2-enoate, often results in a mixture of E and Z isomers. researchgate.netvulcanchem.combldpharm.com The specific stereochemistry of the double bond in this compound would be determined by its synthetic route.

Isomerization between the E and Z forms can potentially be induced by heat, light, or the presence of a catalyst (acidic or basic). The equilibrium between the two isomers would be dictated by their relative thermodynamic stabilities. Generally, the E isomer, where the larger substituents are on opposite sides of the double bond, is thermodynamically more stable due to reduced steric hindrance.

The prochiral carbon-carbon double bond in this compound presents an opportunity for diastereoselective and enantioselective transformations. For example, hydrogenation or other addition reactions across the double bond could, in principle, be controlled to favor the formation of one or more stereoisomers.

While no specific studies on the diastereoselective or enantioselective reactions of this compound were found, related α,β-unsaturated esters have been shown to undergo such transformations. For instance, the Michael addition of nucleophiles to similar substrates can be rendered diastereoselective or enantioselective through the use of chiral auxiliaries, catalysts, or reagents. researchgate.net Similarly, stereoselective cycloaddition reactions involving related bromo-substituted butenoates have been reported. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural determination of organic molecules, providing granular insights into the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of Ethyl 4-bromo-3-(furan-2-yl)but-2-enoate is anticipated to exhibit distinct signals corresponding to the ethyl ester, the furan (B31954) ring, and the butenoate backbone. Based on established chemical shift values for analogous structures, a detailed prediction of the spectrum can be made.

The ethyl group will present as a quartet and a triplet. The methylene (B1212753) protons (-OCH₂CH₃) are expected to resonate downfield, likely in the range of 4.1-4.3 ppm , due to the deshielding effect of the adjacent oxygen atom. This signal would appear as a quartet, being split by the three neighboring methyl protons. The terminal methyl protons (-OCH₂CH₃) would, in turn, appear as a triplet at approximately 1.2-1.4 ppm .

The protons of the 2-substituted furan ring will show characteristic shifts and coupling patterns. The proton at the 5-position (H-5') is expected to be the most downfield of the furan protons, appearing around 7.4-7.6 ppm as a doublet of doublets, with coupling to H-4' and H-3'. The proton at the 3-position (H-3') is predicted to resonate in the region of 6.4-6.6 ppm , also as a doublet of doublets. The proton at the 4-position (H-4') will likely appear as a triplet around 6.3-6.5 ppm .

The vinylic proton of the butenoate chain (-C=CH-) is expected to be a singlet in the range of 6.0-6.5 ppm . The methylene protons adjacent to the bromine atom (-CH₂Br) are predicted to be significantly downfield due to the halogen's electronegativity, appearing as a singlet around 4.0-4.2 ppm .

Predicted ¹H NMR Data Table

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.4-7.6dd1HH-5' (furan)
6.4-6.6dd1HH-3' (furan)
6.3-6.5t1HH-4' (furan)
6.0-6.5s1H=CH
4.1-4.3q2H-OCH₂CH₃
4.0-4.2s2H-CH₂Br
1.2-1.4t3H-OCH₂CH₃

The ¹³C NMR spectrum will provide complementary information, revealing the chemical environment of each carbon atom in the molecule.

The carbonyl carbon of the ester group (-COO-) is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm . The carbons of the furan ring will appear in the aromatic region, with the carbon attached to the butenoate chain (C-2') predicted around 150-155 ppm . The other furan carbons (C-3', C-4', and C-5') are expected to resonate between 110-145 ppm .

The olefinic carbons of the butenoate chain (-C=CH-) will have distinct shifts. The carbon bearing the furan group (C-3) is anticipated around 140-145 ppm , while the vinylic carbon (C-2) will likely be in the 115-125 ppm region. The methylene carbon attached to the bromine atom (-CH₂Br) will be significantly deshielded, with a predicted shift of 30-40 ppm . The carbons of the ethyl group will appear upfield, with the methylene carbon (-OCH₂) around 60-65 ppm and the methyl carbon (-CH₃) at approximately 14-16 ppm .

Predicted ¹³C NMR Data Table

Chemical Shift (ppm)MultiplicityAssignment
165-175sC=O
150-155sC-2' (furan)
140-145sC-3
110-145dC-5' (furan)
110-145dC-4' (furan)
110-145dC-3' (furan)
115-125dC-2
60-65t-OCH₂CH₃
30-40t-CH₂Br
14-16q-OCH₂CH₃

To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be expected between the methylene and methyl protons of the ethyl group, and among the three protons of the furan ring, confirming their adjacent relationships.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the carbon signals for the furan ring, the vinylic CH, the brominated methylene group, and the ethyl ester.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY data would be crucial for determining the stereochemistry of the double bond.

The stereochemistry of the C2=C3 double bond (E or Z configuration) can be determined using NMR, primarily through the analysis of Nuclear Overhauser Effect (NOE) data. In a NOESY experiment, a cross-peak between the vinylic proton at C2 and the methylene protons at C4 would strongly suggest a Z-configuration, where these protons are on the same side of the double bond. Conversely, an NOE between the vinylic proton and the protons of the furan ring would indicate an E-configuration.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups.

A strong, sharp absorption band is expected in the region of 1715-1730 cm⁻¹ , which is characteristic of the C=O stretching vibration of an α,β-unsaturated ester. The C=C stretching vibration of the butenoate chain would likely appear around 1630-1650 cm⁻¹ . The furan ring will exhibit several characteristic bands, including C-H stretching vibrations above 3100 cm⁻¹ and C=C and C-O-C stretching vibrations in the fingerprint region, typically around 1500-1600 cm⁻¹ and 1000-1200 cm⁻¹ , respectively. The C-Br stretching vibration is expected to produce a band in the lower frequency region, generally between 500-700 cm⁻¹ . The C-H stretching vibrations of the ethyl group and the methylene group will be observed in the 2850-3000 cm⁻¹ region.

Predicted IR Data Table

Wavenumber (cm⁻¹)IntensityAssignment
>3100MediumFuran C-H stretch
2850-3000MediumAliphatic C-H stretch
1715-1730StrongC=O stretch (α,β-unsaturated ester)
1630-1650MediumC=C stretch
1500-1600Medium-StrongFuran ring C=C stretch
1000-1200StrongFuran ring C-O-C stretch
500-700MediumC-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its structure.

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern would likely involve the loss of various functional groups. Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) and ethylene (B1197577) (-CH₂=CH₂, 28 Da) via a McLafferty rearrangement if a gamma-hydrogen is available. Fragmentation of the furan ring is also a common pathway for furan derivatives. The loss of a bromine radical (79/81 Da) would also be an expected fragmentation. The observation of a fragment ion corresponding to the furanoyl cation or other characteristic furan-containing fragments would further support the proposed structure.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

No high-resolution mass spectrometry data for this compound has been found in the searched scientific literature. This technique would have been crucial for determining the exact molecular weight and elemental composition of the compound.

Analysis of Fragmentation Patterns for Structural Confirmation

Information regarding the fragmentation patterns of this compound under mass spectrometric analysis is not available. Such data would have provided valuable insights into the connectivity of atoms and the stability of different parts of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

There is no available UV-Vis spectroscopic data for this compound. This analysis would have revealed information about the electronic transitions within the molecule, particularly concerning the conjugated system formed by the furan ring, the double bond, and the ester group.

X-ray Crystallography for Solid-State Molecular Architecture (if applicable)

No X-ray crystallographic data for this compound has been reported. If available, this technique would have offered a definitive three-dimensional model of the molecule in the solid state, confirming its stereochemistry and intermolecular interactions.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, allowing for the detailed examination of molecular properties from first principles.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a workhorse of computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization). For Ethyl 4-bromo-3-(furan-2-yl)but-2-enoate, DFT calculations would identify the preferred spatial orientation of the furan (B31954) ring relative to the ethyl butenoate chain, considering the steric and electronic effects of the bromine atom. A conformational analysis would reveal the various low-energy shapes (conformers) the molecule can adopt and the energy barriers between them.

Electronic Structure Analysis (HOMO-LUMO Gap, Molecular Electrostatic Potential Surface)

The electronic properties of a molecule govern its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate the molecule's ability to donate or accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A Molecular Electrostatic Potential (MEP) surface map would visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule would interact with other reagents.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations can predict spectroscopic data with a high degree of accuracy. For this compound, computational methods could forecast the ¹H and ¹³C NMR chemical shifts and infrared (IR) vibrational frequencies. These predicted spectra are invaluable for confirming the structure of a synthesized compound by comparing the theoretical data with experimental results.

Reaction Mechanism Studies and Transition State Analysis

Theoretical studies are essential for elucidating the step-by-step pathways of chemical reactions. If this compound were used as a reactant, computational modeling could map out the energy profile of its potential reactions. This involves identifying the structures of short-lived, high-energy transition states to understand the feasibility and kinetics of a proposed chemical transformation.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

In the solid state, molecules interact with their neighbors through various non-covalent forces. Hirshfeld surface analysis is a computational technique used to visualize and quantify these intermolecular interactions (such as hydrogen bonds and van der Waals forces) within a crystal lattice. This analysis helps in understanding the packing of molecules and its influence on the physical properties of the material.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum mechanics is ideal for static properties, molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. An MD simulation of this compound would provide a dynamic view of its conformational flexibility in different environments (e.g., in a solvent), revealing how its shape fluctuates under realistic conditions.

Although the specific computational data for this compound is not available, the methodologies described represent the standard and rigorous approach that would be taken to characterize its properties theoretically. Future research in this area would be necessary to generate the specific data points and detailed analyses for this compound.

Applications in Advanced Organic Synthesis

Utilization as a Building Block in Heterocyclic Synthesis

The structural motifs present in ethyl 4-bromo-3-(furan-2-yl)but-2-enoate, namely the furan (B31954) ring, the α,β-unsaturated ester, and the vinyl bromide, make it a promising precursor for the synthesis of a diverse array of heterocyclic compounds.

Precursor to Fused Ring Systems (e.g., Benzoxazines, Pyrrole-2-ones)

Drawing parallels from the well-documented reactivity of ethyl (2E)-4-bromo-3-ethoxybut-2-enoate, it is anticipated that the furan analogue can serve as a key starting material for the synthesis of fused heterocyclic systems. For instance, the ethoxy analogue has been successfully employed in the preparation of 1,4-benzoxazines and pyrrole-2-ones. yu.edu.joresearchgate.net

The synthesis of 1,4-benzoxazines could potentially be achieved through a reaction cascade initiated by the substitution of the vinylic bromine with an aminophenol derivative. Subsequent intramolecular cyclization would then lead to the formation of the benzoxazine ring system.

Similarly, the construction of pyrrole-2-ones , also known as tetramic acid derivatives, could be envisioned. The reaction of this compound with primary amines could proceed via an initial substitution of the bromine, followed by an intramolecular cyclization to yield the pyrrolidinone core structure. The reaction conditions would likely be a critical factor in directing the outcome of these cyclization reactions.

Synthesis of Substituted Furan Derivatives

The inherent furan moiety within this compound makes it an interesting substrate for the synthesis of more complex, substituted furan derivatives. The existing functional groups on the butenoate chain can be chemically manipulated to introduce further diversity. For example, the ester functionality could be hydrolyzed and converted into other functional groups, or the double bond could undergo various addition reactions, leading to a range of novel furan-containing molecules.

Role in the Synthesis of Complex Polyfunctionalized Molecules

The multiple reactive sites within this compound position it as a valuable synthon for the assembly of complex polyfunctionalized molecules. The vinyl bromide can participate in cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. The α,β-unsaturated ester system is susceptible to conjugate addition by a variety of nucleophiles, allowing for the introduction of diverse substituents at the β-position. The furan ring itself can undergo electrophilic substitution reactions, further increasing the potential for molecular complexity. The strategic combination of these reactions could enable the construction of intricate molecular frameworks from this single starting material.

Intermediate in Cascade and Domino Reactions

Cascade and domino reactions are powerful tools in organic synthesis for the efficient construction of complex molecules in a single operation. The multifunctionality of this compound makes it an ideal candidate as an intermediate in such reaction sequences. A reaction could be initiated at one of the functional groups, which then triggers a series of subsequent intramolecular transformations. For example, a nucleophilic attack on the α,β-unsaturated system could be followed by an intramolecular cyclization involving the furan ring or the vinyl bromide, leading to the rapid assembly of polycyclic structures. The design of such cascade reactions would depend on the careful selection of reagents and reaction conditions to control the regioselectivity and stereoselectivity of each step.

Exploitation in Total Synthesis of Natural Products (if established)

Currently, there is no established use of this compound in the total synthesis of natural products documented in publicly available scientific literature. However, given its potential for constructing complex heterocyclic and polyfunctionalized systems, it is plausible that this compound could emerge as a valuable intermediate in future synthetic endeavors targeting natural products containing furan or related heterocyclic cores.

Development of New Synthetic Methodologies based on its Reactivity

The unique combination of functional groups in this compound presents opportunities for the development of novel synthetic methodologies. Research could focus on exploring its reactivity with various reagents to uncover new transformations and reaction pathways. For instance, its behavior under different catalytic conditions (e.g., transition metal catalysis, organocatalysis) could lead to the discovery of new methods for the synthesis of valuable organic compounds. The development of stereoselective reactions involving this substrate would be of particular interest, enabling the synthesis of enantiomerically pure molecules with potential applications in medicinal chemistry and materials science.

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